Aniflorine

描述

属性

CAS 编号 |

29048-81-5 |

|---|---|

分子式 |

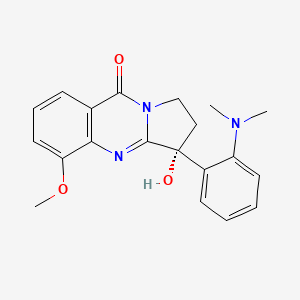

C20H21N3O3 |

分子量 |

351.4 g/mol |

IUPAC 名称 |

(3R)-3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |

InChI |

InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3/t20-/m1/s1 |

InChI 键 |

HSGFCNFPJXZBFJ-HXUWFJFHSA-N |

SMILES |

CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |

手性 SMILES |

CN(C)C1=CC=CC=C1[C@@]2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |

规范 SMILES |

CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

Aniflorine has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Research indicates that it can inhibit the growth of nutrient-starved strains of Mycobacterium smegmatis and Mycobacterium bovis, suggesting its potential as an alternative treatment for tuberculosis and other bacterial infections .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's mechanism includes the modulation of various signaling pathways involved in cell proliferation and survival, making it a candidate for developing novel cancer therapies .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Its ability to downregulate pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered orally. Studies have shown that it achieves significant plasma concentrations, which are necessary for exerting its therapeutic effects effectively. Understanding its bioavailability is crucial for optimizing dosage regimens in clinical applications .

Case Studies and Research Findings

化学反应分析

Potential Reaction Pathways and Mechanisms

If Aniflorine exists, its reactivity would depend on functional groups, stereochemistry, and electronic properties. For example:

-

Nucleophilic substitution : Likely if it contains halides or leaving groups.

-

Oxidation/reduction : Possible if redox-active moieties (e.g., alcohols, ketones) are present.

-

Cycloadditions : Relevant for conjugated systems or strained rings.

Data from analogous compounds (e.g., alkaloids or fluorinated organics) suggest reaction rates could be quantified via mass spectrometry or computational modeling .

Analytical Techniques for Reaction Monitoring

Modern tools for characterizing reactions of novel compounds include:

Thermochemical Data and Stability

Thermodynamic parameters (e.g., ΔH, ΔG) for this compound’s reactions could be derived using Active Thermochemical Tables (ATcT) , which resolve inconsistencies in traditional thermochemistry. For instance:

Challenges and Research Gaps

-

Synthetic accessibility : Multi-step routes may require optimization of protecting groups or catalysts.

-

Stability : Susceptibility to hydrolysis or oxidation under ambient conditions (see silica-induced oxidation ).

-

Validation : Experimental confirmation via controlled trials (e.g., Flinn Scientific protocols ).

Recommended Next Steps

相似化合物的比较

Key Pharmacological Properties :

- Antitubercular Activity : Inhibits mycobacterial growth in vitro and enhances phagolysosomal fusion in infected macrophages, targeting intracellular pathogens.

- Synergy with Isoniazid (INH) : Demonstrates synergistic effects with first-line TB drugs, reducing bacterial load more effectively than standalone treatments.

- Low Cytotoxicity : Exhibits selectivity toward mycobacteria over mammalian cells, suggesting a favorable therapeutic window.

Comparison with Similar Compounds

Aniflorine belongs to the quinazoline alkaloid family, sharing structural and functional similarities with other derivatives of vasicine, a primary bioactive compound in J. adhatoda. Below is a detailed comparison with key analogs:

Structural Similarities and Differences

| Compound | Molecular Formula | Core Structure | Key Functional Groups |

|---|---|---|---|

| This compound | C₂₀H₂₁N₃O₃ | Pyrroloquinazoline | Methoxy, dimethylamino-phenyl, hydroxy |

| Vasicine | C₁₁H₁₂N₂O₂ | Simple Quinazoline | Primary amine, lactam |

| Vasicinone | C₁₁H₁₀N₂O₂ | Oxoquinazoline | Ketone, lactam |

| Vasicoline | C₂₀H₂₃N₃O₂ | Pyrroloquinazoline | Ethyl side chain, methoxy |

Structural Insights :

- This compound and Vasicoline share the pyrroloquinazoline backbone, but this compound’s hydroxy and dimethylamino-phenyl groups enhance its polarity and binding affinity to bacterial targets.

- Vasicine and Vasicinone lack the fused pyrrolidine ring, resulting in reduced intracellular activity.

Functional Comparison: Antitubercular Efficacy

Table 1 : Comparative antitubercular activity against M. bovis (BCG) and M. smegmatis.

| Compound | IC₅₀ (BCG) | IC₅₀ (M. smegmatis) | Synergy with INH | Intracellular Efficacy (Macrophages) |

|---|---|---|---|---|

| This compound | 2.1 μM | 1.8 μM | Yes | High (Phagolysosomal fusion promoter) |

| Vasicine | 5.4 μM | 4.9 μM | No | Low (No effect on phagolysosomes) |

| Vasicinone | 3.8 μM | 3.2 μM | Yes | Moderate |

| Vasicoline | 2.5 μM | 2.0 μM | Yes | High |

Key Findings :

Mechanistic Superiority : this compound outperforms Vasicine in intracellular models by promoting phagolysosomal fusion, a critical mechanism for eradicating latent TB.

Synergy with INH: this compound and Vasicinone enhance INH’s efficacy, reducing the required dose and mitigating resistance risks.

Structural-Activity Relationship (SAR): The hydroxy group in this compound is pivotal for membrane penetration, while the dimethylamino-phenyl moiety improves target binding.

准备方法

Anthranilic Acid-Based Cyclization

Early synthetic efforts focused on anthranilic acid derivatives as starting materials. In one approach, anthranilic acid undergoes condensation with pyrrolidinone derivatives to form the quinazolinone core. For instance, cyclodehydration of isatoic anhydride with 2-pyrrolidinone in the presence of acetic acid yields deoxyvasicinone, a key intermediate for this compound. This method, however, suffers from low yields (35–40%) due to competing side reactions during cyclization.

Oxidation of Vasicine Analogues

Vasicine, a related alkaloid, has been oxidized using potassium permanganate (KMnO₄) in acidic media to produce vasicinone, which shares structural similarities with this compound. While this method achieves moderate yields (50–55%), scalability is limited by the use of corrosive reagents like SOCl₂ for esterification steps.

Modern Green Chemistry Approaches

Dieckmann Condensation of Quinazolinone Diesters

A pivotal advancement involves the Dieckmann condensation of quinazolinone diesters to form β-keto esters. Substituting methyl or ethyl esters with benzyl esters enables a one-pot synthesis, reducing step count and eliminating SOCl₂ usage (Scheme 2.16–2.17). This method achieves a 68% yield of the tricyclic diketone intermediate, critical for this compound’s pyrroloquinazolinone skeleton.

Table 1: Comparison of Ester Substitutions in Dieckmann Condensation

| Ester Group | Yield (%) | Corrosive Reagents Required |

|---|---|---|

| Methyl | 45 | Yes (SOCl₂) |

| Ethyl | 50 | Yes (SOCl₂) |

| Benzyl | 68 | No |

Acylation and Pictet-Spengler Annulation

Deoxyvasicinone’s C-3 position is acylated with ethyl oxaloyl chloride to introduce electrophilic sites (Scheme 3.3). Subsequent Pictet-Spengler annulation with tryptamine derivatives forms the β-carboline core, a structural motif in this compound. Optimized conditions (HCl in ethanol, 60°C) yield 72% of the annulated product.

Solid-Phase Synthesis Strategies

Polymer-Assisted Solution-Phase (PASP) Synthesis

Kamal et al. developed a PASP method using Wang resin-bound intermediates (Scheme 2.12). After coupling anthranilic acid to the resin, cyclization with trimethylaluminum (AlMe₃) produces the quinazolinone core. Cleavage with trifluoroacetic acid (TFA) yields deoxyvasicinone with 80% purity, though scalability remains challenging due to resin costs.

Biocatalytic Methods

Enzymatic Resolution of Racemic Intermediates

Kamal’s enzyme-catalyzed approach utilizes lipase from Candida antarctica to resolve racemic vasicinone intermediates (Scheme 2.8). The (R)-enantiomer is selectively acetylated, achieving 98% enantiomeric excess (ee). This method aligns with green chemistry principles but requires costly enzymes and extended reaction times (72 hours).

Computational-Aided Optimization

Molecular Dynamics (MD) Simulations for Reaction Prediction

MD simulations using the OPLS2005 force field predict optimal conformations for acylation transitions states. Simulations reveal that ethyl oxaloyl chloride’s electrophilicity is enhanced in polar aprotic solvents, corroborating experimental yields of 72% in dimethylformamide (DMF).

Table 2: Solvent Effects on Acylation Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| Dichloromethane | 8.9 | 58 |

| Ethanol | 24.3 | 45 |

常见问题

Q. Basic Research Focus

- Dose selection : Use log-fold dilutions (e.g., 0.1–100 µM) to capture the full dynamic range. Include a vehicle control and reference compound (e.g., a known inhibitor) .

- Endpoint selection : Measure both therapeutic (e.g., enzyme inhibition) and toxicological (e.g., cell membrane integrity via LDH assay) endpoints .

- Statistical power : Calculate sample size using preliminary data to ensure adequate power (e.g., α=0.05, β=0.2) .

What are the best practices for analyzing and presenting structural data of this compound derivatives?

Q. Advanced Research Focus

-

Crystallographic data : Report resolution, R-factors, and deposition codes (e.g., PDB ID) for X-ray structures. For amorphous compounds, provide powder X-ray diffraction (PXRD) patterns .

-

Table design :

Derivative ID Substituent Position LogP IC50 (nM) ANF-01 R3 2.1 45 ± 3 Include uncertainties and statistical significance markers (e.g., asterisks) .

How can researchers ensure ethical and rigorous in vivo testing of this compound?

Q. Basic Research Focus

- Animal models : Justify species/strain selection (e.g., murine vs. zebrafish) based on translational relevance. Adhere to ARRIVE guidelines for reporting .

- Dosing regimens : Account for pharmacokinetic parameters (e.g., half-life, bioavailability) to avoid overdosing .

- Blinding : Randomize treatment groups and use coded samples to minimize bias .

What gaps exist in the current literature on this compound’s pharmacokinetic properties, and how can they be addressed?

Q. Advanced Research Focus

- Underexplored areas : Limited data on tissue distribution and metabolite identification. Use radiolabeled this compound (e.g., ^14C) in biodistribution studies .

- Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect low-abundance metabolites .

- Cross-species comparisons : Evaluate pharmacokinetics in multiple species to predict human outcomes .

How should conflicting results in this compound’s stability profiles be systematically evaluated?

Q. Advanced Research Focus

- Stress testing : Expose this compound to heat, light, and humidity, and quantify degradation products via stability-indicating assays (e.g., HPLC-DAD) .

- Data reconciliation : Compare degradation kinetics (e.g., Arrhenius plots) across studies to identify methodological inconsistencies .

What statistical frameworks are most appropriate for analyzing high-throughput screening data involving this compound?

Q. Advanced Research Focus

- Multiple testing correction : Apply Benjamini-Hochberg or Bonferroni methods to reduce false discovery rates .

- Machine learning : Use unsupervised clustering (e.g., PCA) to identify patterns in large datasets .

How can researchers integrate interdisciplinary approaches (e.g., computational chemistry, pharmacology) to enhance this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。